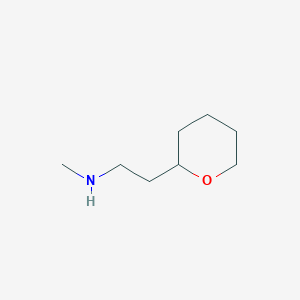

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine

説明

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (also known as N-methyl-THP-ethanamine) is a compound with significant potential in pharmacology, particularly in the treatment of neurological disorders. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 143.23 g/mol

- Hydrochloride Form : Enhances solubility and stability for various applications.

Biological Activity

This compound has been studied for its pharmacological properties, particularly its interactions with neurotransmitter receptors and its effects on neurological pathways. Notable findings include:

- Cytotoxicity : Exhibits potent cytotoxic activities against various cancer cell lines.

- Antimicrobial Activity : Demonstrated effectiveness against fungal pathogens such as Fusarium solani and F. oxysporum at certain concentrations.

- Immunomodulatory Effects : Promoted the proliferation of LPS-stimulated splenic lymphocytes in vitro, indicating potential immunomodulatory properties.

The compound's mechanism of action is primarily linked to its ability to interact with various biological targets, including neurotransmitter receptors. Interaction studies suggest that it may influence dopaminergic pathways, which are crucial in treating conditions like depression and anxiety.

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes to its biological activity. The presence of the tetrahydropyran ring combined with the methylated amine functionality enhances its lipophilicity and receptor binding capabilities compared to other similar compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methylcyclohexylamine | CHN | Cyclic structure without oxygen heteroatoms |

| 1-Methylpiperidine | CHN | Contains a piperidine ring |

| 3-Methylpyrrolidine | CHN | Different nitrogen positioning |

The specific tetrahydropyran structure sets it apart from these compounds, potentially enhancing its biological reactivity and therapeutic efficacy.

Research Findings

Recent studies have focused on optimizing the physicochemical properties of related compounds to improve their selectivity and efficacy. For instance, research into dual-target ligands has shown promising results in enhancing central nervous system (CNS) drug development by improving blood-brain barrier permeability and reducing side effects associated with traditional treatments .

Case Studies

- Antitumor Potential : A study highlighted the antitumor effects of related compounds when combined with DNA-damaging agents, suggesting that N-methyl derivatives may enhance therapeutic outcomes in cancer treatment .

- Neuropharmacological Applications : Investigations into the interactions of N-methyl derivatives with dopamine receptors have indicated potential applications in treating opioid dependence and other CNS disorders by minimizing side effects associated with D receptor antagonism .

科学的研究の応用

Pharmaceutical Development

Key Role as an Intermediate:

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders. Its unique structure facilitates the development of compounds that can interact effectively with biological targets.

Case Study:

A study demonstrated its use in synthesizing novel antidepressants. The compound was integrated into a multi-step synthesis pathway, resulting in derivatives that exhibited enhanced selectivity for serotonin receptors, potentially leading to improved therapeutic profiles .

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound acts as a building block for creating more complex molecules. This capability enhances the efficiency of chemical reactions and allows chemists to explore new synthetic pathways.

Data Table: Synthesis Applications

| Application Area | Description | Example Compounds Synthesized |

|---|---|---|

| Medicinal Chemistry | Synthesis of drug candidates | Antidepressants, anti-anxiety medications |

| Agrochemicals | Development of safer pesticides | Herbicides with reduced environmental impact |

| Material Science | Creation of novel polymers | Coatings with enhanced durability |

Material Science

Development of Novel Materials:

The compound is utilized in the formulation of advanced materials, including polymers and coatings. These materials often exhibit improved mechanical properties and resistance to environmental degradation.

Case Study:

Research involving this compound has led to the development of a new class of biodegradable polymers. These polymers demonstrated significant mechanical strength while maintaining environmental safety profiles .

Agricultural Chemicals

Formulation of Agrochemicals:

this compound is also employed in the formulation of agrochemicals. Its application contributes to the development of effective pesticides and herbicides that are safer for the environment.

Example Application:

In one study, formulations containing this compound were shown to enhance the efficacy of pesticide delivery systems, resulting in higher crop yields while minimizing chemical runoff .

Research Reagents

Essential Role in Laboratory Settings:

As a reagent, this compound is crucial for various analytical and synthetic processes. It provides reliable results in experimental research across multiple disciplines.

特性

IUPAC Name |

N-methyl-2-(oxan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9-6-5-8-4-2-3-7-10-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHOXOWVAORCIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。